molecular formula C15H23N3O3 B2601184 Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate CAS No. 1210951-17-9

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2601184
CAS No.: 1210951-17-9
M. Wt: 293.367
InChI Key: VHBXGLNCRCZNKB-UHFFFAOYSA-N
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Description

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has shown potential in various therapeutic applications due to its unique chemical structure.

Mechanism of Action

Target of Action

The primary targets of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate are the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

This compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to changes in the function of the α1-ARs, which can have various effects depending on the specific subtype of α1-AR that the compound binds to .

Biochemical Pathways

The interaction of this compound with the α1-ARs affects the biochemical pathways associated with these receptors . These pathways are involved in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound, which is a measure of how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the α1-ARs . By binding to these receptors, the compound can influence their function and thereby affect the cellular processes that these receptors are involved in .

Biochemical Analysis

Biochemical Properties

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Cellular Effects

In cellular contexts, this compound has been shown to have neuroprotective potential . It has been found to improve short-term memory and anxiety levels in animal models when administered at specific dosages .

Molecular Mechanism

At the molecular level, this compound has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Temporal Effects in Laboratory Settings

It has been suggested that this compound has a relatively insignificant abuse potential, indicating that its effects may be less potent than those of similar compounds .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At specific dosages, this compound has been found to improve short-term memory and anxiety levels .

Metabolic Pathways

It is known that many arylpiperazines undergo extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .

Transport and Distribution

It is known that many arylpiperazines have good absorption, distribution, metabolism, and excretion (ADME) properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of 4-methoxyphenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent with similar receptor affinity.

Uniqueness

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group and carbamate moiety contribute to its unique binding affinity and selectivity for certain receptors, making it a promising candidate for further research and development .

Properties

IUPAC Name

methyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-14-5-3-13(4-6-14)18-11-9-17(10-12-18)8-7-16-15(19)21-2/h3-6H,7-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBXGLNCRCZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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